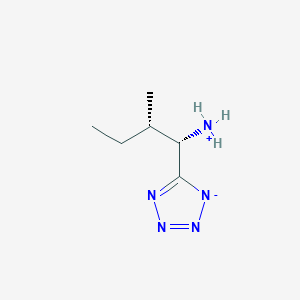

L-5(1-Amino-2-methylbutyl)tetrazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H13N5 |

|---|---|

Peso molecular |

155.2 g/mol |

Nombre IUPAC |

[(1S,2S)-2-methyl-1-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)butyl]azanium |

InChI |

InChI=1S/C6H12N5/c1-3-4(2)5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3/q-1/p+1/t4-,5-/m0/s1 |

Clave InChI |

WJHSGYXZILXRLX-WHFBIAKZSA-O |

SMILES isomérico |

CC[C@H](C)[C@@H](C1=NN=N[N-]1)[NH3+] |

SMILES canónico |

CCC(C)C(C1=NN=N[N-]1)[NH3+] |

Sinónimos |

isoleucine tetrazole L-5(1-amino-2-methylbutyl)tetrazole |

Origen del producto |

United States |

Synthetic Methodologies for L 5 1 Amino 2 Methylbutyl Tetrazole and Analogues

Precursor Selection and Design Strategies in L-5-(1-Amino-2-methylbutyl)tetrazole Synthesis

The synthesis of L-5-(1-Amino-2-methylbutyl)tetrazole fundamentally relies on the selection and strategic design of appropriate precursors. The core structure of the target molecule is derived from the natural amino acid L-isoleucine, which dictates the stereochemistry and the characteristic sec-butyl side chain.

Key precursors for the synthesis include:

L-isoleucine: This natural α-amino acid is the primary chiral building block. Its amino group requires protection during the initial stages of most synthetic routes to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Organonitriles: The most direct route to the tetrazole ring involves the cycloaddition of an azide (B81097) source to a nitrile group (-C≡N). nih.gov Therefore, a critical step is the conversion of the carboxylic acid moiety of the L-isoleucine precursor into a nitrile. This is often achieved by dehydration of the corresponding primary amide.

Azide Sources: Sodium azide (NaN₃) is the most common reagent used to form the tetrazole ring. nih.govnih.gov In some multicomponent strategies, trimethylsilyl (B98337) azide (TMSN₃) is employed as a safer in situ source of hydrazoic acid (HN₃). nih.govresearchgate.net

The design strategy often involves a multi-step sequence starting from L-isoleucine. A typical pathway would be:

N-protection of L-isoleucine.

Conversion of the carboxylic acid to a primary amide.

Dehydration of the amide to form the corresponding N-protected α-aminonitrile.

Cycloaddition with an azide source to form the tetrazole ring.

Deprotection of the amino group to yield the final product, L-5-(1-Amino-2-methylbutyl)tetrazole.

The biosynthesis of L-isoleucine itself is a five-step pathway originating from threonine, highlighting the natural origin of the chiral backbone used in these syntheses. nih.gov

Multicomponent Reaction Approaches for L-5-(1-Amino-2-methylbutyl)tetrazole

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and convergent pathway to complex molecules like amino acid-derived tetrazoles. nih.govnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. nih.gov

The Ugi tetrazole four-component reaction (UT-4CR) is a powerful method for synthesizing 1,5-disubstituted tetrazoles. nih.govacs.org This reaction differs from the classic Ugi reaction in that hydrazoic acid (or an equivalent azide source) replaces the carboxylic acid component, trapping the intermediate nitrilium ion to form the tetrazole ring. acs.org

For the synthesis of an L-5-(1-Amino-2-methylbutyl)tetrazole analog, the components would be:

An aldehyde (e.g., formaldehyde).

An amine (related to the L-isoleucine structure, or a different amine if building a more complex analog).

An isocyanide.

An azide source (typically TMSN₃). researchgate.net

A plausible mechanism involves the formation of a Schiff base from the amine and aldehyde, which then reacts with the isocyanide and azide to form the tetrazole product through a series of intermediates. nih.gov Research has demonstrated the direct use of unprotected amino acids in Ugi-tetrazole reactions, providing a direct route to acid-tetrazole compounds. nih.gov This approach was optimized using a 1:1:1 ratio of amino acid, aldehyde, and isocyanide with 1.2 equivalents of sodium azide in methanol (B129727). nih.gov Interestingly, studies have shown that using amino acid-derived isocyano amides in Ugi tetrazole reactions can lead to the formation of two different constitutional isomers, the expected classical product and an "atypical" product where the tetrazole ring has migrated to a different position. rsc.org

Beyond the Ugi reaction, other MCRs can be adapted for tetrazole synthesis. A notable example involves a three-component reaction using an aldehyde, hydroxylamine, and sodium azide, catalyzed by a magnetic carbon nanotube composite, to produce 5-substituted-1H-tetrazoles. nih.govrsc.org This method has demonstrated high yields (89–98%) under mild conditions (50 °C in DMF) with a recyclable catalyst. nih.govrsc.org

Another strategy is the Passerini-tetrazole reaction, which can produce α-hydroxymethyl tetrazoles. nih.govbeilstein-journals.org While early versions suffered from low yields and hazardous reagents, modern adaptations offer a more efficient route to tetrazole building blocks that can be further functionalized. beilstein-journals.org

Table 1: Comparison of Multicomponent Reaction Strategies for Tetrazole Synthesis

| Reaction Type | Key Reactants | Typical Catalyst/Reagent | Primary Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Ugi-Tetrazole (UT-4CR) | Aldehyde/Ketone, Amine, Isocyanide, Azide | TMSN₃ | 1,5-Disubstituted Tetrazoles | High convergence, diversity-oriented | nih.govacs.org |

| Magnetic Nanotube Catalyzed MCR | Aldehyde, Hydroxylamine, Sodium Azide | AlFe₂O₄–MWCNT–TEA–Ni(II) | 5-Substituted-1H-Tetrazoles | High yields, eco-friendly, recyclable catalyst | nih.govrsc.org |

| Passerini-Tetrazole (PT-3CR) | Aldehyde, Isocyanide, Azide | Various | α-Acyloxy Tetrazoles | Access to functionalized building blocks | nih.govbeilstein-journals.org |

Direct Cycloaddition Protocols for L-5-(1-Amino-2-methylbutyl)tetrazole Synthesis

Direct cycloaddition is the most fundamental and widely used method for constructing the tetrazole ring. nih.gov This approach typically involves the reaction of an organonitrile with an azide salt.

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, between an organonitrile (the two-atom component) and an azide (the three-atom component) is the most proficient route to 5-substituted 1H-tetrazoles. nih.govacs.org To synthesize L-5-(1-Amino-2-methylbutyl)tetrazole, the key precursor is N-protected L-isoleucine nitrile.

The reaction is typically performed by heating the nitrile with sodium azide in a suitable solvent like DMF or DMSO. nih.govnih.gov However, this reaction often requires high temperatures and long reaction times due to a significant activation energy barrier. nih.govacs.org To overcome this, various catalysts have been developed.

Lewis Acids: Zinc salts (e.g., ZnCl₂, Zn(OTf)₂) are commonly used to activate the nitrile, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org

Transition Metal Catalysts: Cobalt(II) and Copper-based complexes have been shown to efficiently catalyze the [3+2] cycloaddition under homogeneous or heterogeneous conditions, respectively. nih.govnih.govacs.org A Co(II) complex, for example, achieved a 99% yield in DMSO at 110 °C. nih.govacs.org

The general mechanism involves the coordination of the catalyst to the nitrile, which lowers the activation barrier for the subsequent cycloaddition with the azide ion. nih.govacs.org

While the nitrile-azide cycloaddition is dominant, alternative pathways involving amino acid precursors exist. For instance, α-amino acids can be used directly in Ugi-tetrazole reactions, where the cycloaddition is part of a multicomponent cascade. nih.gov A plausible mechanism suggests the in situ formation of a nitrilium ion, which is then attacked by the azide, followed by an irreversible sigmatropic rearrangement to yield the final tetrazole product. nih.gov

Another approach involves the synthesis of 5-aminotetrazole (B145819) derivatives from different starting materials. The classic synthesis involves the reaction of cyanamide (B42294) with hydrazoic acid. wikipedia.org While not a direct route to the title compound, it showcases an alternative cycloaddition strategy where the precursor is not a traditional organonitrile.

Table 2: Catalysts and Conditions for [3+2] Cycloaddition Synthesis of 5-Substituted Tetrazoles

| Catalyst/Promoter | Precursors | Typical Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Zinc(II) Chloride | Organonitrile, NaN₃ | Isopropanol, Reflux | Good to Excellent | organic-chemistry.org |

| Cobalt(II) Complex | Organonitrile, NaN₃ | DMSO, 110 °C, 12h | Up to 99% | nih.govacs.org |

| Triethylamine Hydrochloride | Diphenyl acetonitrile (B52724), NaN₃ | Toluene, 100 °C | Not specified | nih.gov |

| None (Thermal) | Organonitrile, NaN₃ | DMF, High Temp | Variable | nih.gov |

Alkylation and Functionalization of Pre-formed Tetrazoles to Yield L-5-(1-Amino-2-methylbutyl)tetrazole Derivatives

Once the core structure of L-5-(1-amino-2-methylbutyl)tetrazole is formed, its derivatives can be synthesized through alkylation of the tetrazole ring's nitrogen atoms. The tetrazole ring exists in two tautomeric forms, allowing for alkylation at either the N1 or N2 position, leading to the formation of 1,5- or 2,5-disubstituted tetrazoles, respectively. mdpi.com The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions.

A common method for N-alkylation involves reacting the 5-substituted-1H-tetrazole with an alkyl halide in the presence of a base. For instance, the reaction of N-benzoyl-5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of potassium carbonate yields a mixture of the 1,5- and 2,5-disubstituted products. mdpi.com Another innovative approach uses the diazotization of aliphatic amines to generate a transient alkyl diazonium intermediate, which then acts as the alkylating agent, often showing a preference for yielding 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.govrsc.org The choice of solvent and base can significantly impact the ratio of the resulting regioisomers.

Table 1: Regioselectivity in N-Alkylation of 5-Substituted Tetrazoles

| 5-Substituent | Alkylating Agent | Base/Conditions | Product Ratio (1,5- : 2,5-) | Reference |

|---|---|---|---|---|

| N-Benzoyl-aminomethyl | Benzyl Bromide | K2CO3, Acetone | 45 : 55 | mdpi.com |

| Various aryl/alkyl | Aliphatic Amines / Nitrite | Diazotization | Preferential formation of 2,5-isomer | organic-chemistry.org |

| tert-Butyl | tert-Butyl Alcohol | Conc. H2SO4 | Exclusively 2-isomer | researchgate.net |

Stereoselective Synthesis of L-5-(1-Amino-2-methylbutyl)tetrazole

Achieving the correct stereochemistry is paramount when synthesizing chiral molecules like L-5-(1-amino-2-methylbutyl)tetrazole. Several strategies are employed to control the stereochemical outcome of the synthesis.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. While specific examples for L-5-(1-amino-2-methylbutyl)tetrazole are not detailed in the provided search results, the general principle involves attaching a chiral auxiliary to a precursor molecule. This auxiliary then directs the subsequent reaction, such as the cycloaddition to form the tetrazole ring, to occur from a specific face of the molecule, leading to a diastereomeric excess of one stereoisomer. After the key stereocenter is set, the auxiliary is removed to yield the desired enantiomerically enriched product.

Asymmetric catalysis is a powerful tool for synthesizing chiral compounds. This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of tetrazole analogs of amino acids, this could involve a chiral catalyst in the [3+2] cycloaddition of the corresponding chiral nitrile with an azide source.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a significant strategy. For example, chiral proline-derived tetrazoles have been used as organocatalysts in asymmetric aldol (B89426) reactions, demonstrating the potential of chiral tetrazoles in catalysis. acs.org In the context of synthesizing the target molecule, a chiral catalyst could be employed to facilitate the cycloaddition onto a prochiral nitrile or in a reaction that constructs the chiral side chain. The development of novel thiourea (B124793) organocatalysts derived from β-lactams has been shown to be effective in the asymmetric Neber reaction to produce chiral 2-(tetrazol-5-yl)-2H-azirines, which are precursors to chiral aminotetrazoles. researchgate.net

Biocatalysis leverages enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. While the direct enzymatic synthesis of tetrazoles is not a widely established field, enzymes could be used for the kinetic resolution of a racemic mixture of L-5-(1-amino-2-methylbutyl)tetrazole or a key intermediate. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate.

The synthesis of chiral molecules often benefits from enzymatic methods that can be difficult to replicate with traditional chemistry due to the high selectivity of enzymes. escholarship.org Although direct enzymatic approaches for tetrazole ring formation are not common, the synthesis of chiral precursors using biocatalytic methods is a viable strategy.

Reaction Kinetic and Thermodynamic Investigations in L-5-(1-Amino-2-methylbutyl)tetrazole Synthesis

The formation of the tetrazole ring via the [3+2] cycloaddition of a nitrile and an azide is the most common synthetic route. nih.gov The kinetics of this reaction are significantly influenced by the electronic nature of the substituent on the nitrile. nih.govacs.org Electron-withdrawing groups on the nitrile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.govacs.org Consequently, nitriles with electron-donating groups often require higher temperatures and the use of catalysts to proceed at a reasonable rate. nih.gov

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the reaction does not always proceed through a concerted cycloaddition. acs.orgnih.gov An alternative pathway involves a nitrile activation step, leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. acs.orgnih.gov The activation barriers for this process are strongly correlated with the electron-withdrawing potential of the nitrile's substituent. nih.gov The presence of a proton source or a Lewis acid catalyst can activate the nitrile, making it more susceptible to nucleophilic attack by the azide. acs.orgorganic-chemistry.org

Thermodynamic investigations show that the tetrazole ring is a thermally stable heterocycle. However, the stability and the mechanism of its formation can be influenced by the reaction conditions and the nature of the reactants. researchgate.net

Optimization of Reaction Conditions and Yields in L-5-(1-Amino-2-methylbutyl)tetrazole Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and safe. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of 5-substituted-1H-tetrazoles, a variety of catalytic systems have been developed to improve upon the traditional method which often requires harsh conditions. Lewis acids such as zinc salts (e.g., ZnBr₂), aluminum chloride, and copper salts have been shown to effectively catalyze the cycloaddition reaction. nih.govorganic-chemistry.orgjchr.orgcore.ac.uk Heterogeneous catalysts like silica (B1680970) sulfuric acid and recyclable copper oxide nanoparticles are also effective, offering advantages in terms of ease of separation and reusability. nih.govresearchgate.net

The choice of solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used and often give high yields. nih.govresearchgate.netresearchgate.net In some cases, using water as a solvent with a zinc salt catalyst has proven to be a green and efficient method. organic-chemistry.org

Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and improve yields. organic-chemistry.orgresearchgate.net This method allows for rapid heating to the desired temperature, often leading to cleaner reactions. Continuous flow microreactors offer another advanced approach, providing excellent control over reaction parameters and enhancing safety, especially when dealing with potentially hazardous reagents like azides. core.ac.uk

Table 2: Optimization of Reaction Conditions for 5-Phenyl-1H-tetrazole Synthesis

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | DMF | 130 | 10 | - | researchgate.net |

| CuO nanoparticles (5) | DMF | 130 | 10 | 80 | researchgate.net |

| CuO nanoparticles (5) | DMF | MW (15 min) | 0.25 | 99 | researchgate.net |

| MoO₃ (10) | DMSO | 140 | 5 | 65 | researchgate.net |

| MoO₃ (15) | DMSO | 140 | 1.5 | 91 | researchgate.net |

| Silica Sulfuric Acid (100) | DMF | Reflux | - | 95 | nih.gov |

| Co(II) complex (1) | DMSO | 110 | 12 | 99 | acs.org |

Application of Green Chemistry Principles in L-5(1-Amino-2-methylbutyl)tetrazole Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of sustainable practices. nih.gov For pharmaceutical manufacturing, this involves designing processes that are not only economically viable but also environmentally benign. wikipedia.org Key green chemistry approaches applicable to the synthesis of tetrazole derivatives include the use of multicomponent reactions (MCRs), biocatalysis, greener solvents, and catalytic processes that avoid stoichiometric and often hazardous reagents. nih.govresearchgate.net

A proposed green synthesis for this compound would logically start from the naturally occurring chiral amino acid, L-isoleucine, which is readily available from renewable feedstocks through fermentation processes. nih.gov The core of a green approach would be the utilization of a multicomponent reaction, such as the Ugi-tetrazole four-component reaction (UT-4CR), which constructs the desired α-amino tetrazole core in a single, highly convergent step. acs.org

A hypothetical, yet highly plausible, green synthetic route is outlined below:

Starting Material: L-isoleucine methyl ester (as the amine component). Using a derivative of a natural amino acid anchors the synthesis in a renewable feedstock.

Reaction Type: Ugi-tetrazole four-component reaction (UT-4CR).

Components:

Amine: L-isoleucine methyl ester.

Oxo-Component: A simple, low-molecular-weight aldehyde, such as formaldehyde.

Isocyanide: A readily available isocyanide, for instance, tert-butyl isocyanide.

Azide Source: Trimethylsilyl azide (TMS-N₃).

Solvent: A green solvent such as methanol or ethanol (B145695), which are less toxic and more environmentally friendly than chlorinated solvents often used in traditional synthesis. organic-chemistry.org

Post-Reaction: The final step would involve a simple hydrolysis of the ester and removal of the N-substituent from the tetrazole (if a cleavable isocyanide is used) to yield the target compound.

The table below evaluates this proposed multicomponent synthesis against the twelve principles of green chemistry.

Table 1: Evaluation of Proposed Ugi-Tetrazole Synthesis against Green Chemistry Principles

| Principle | Assessment of the Proposed MCR-based Synthesis of this compound |

|---|---|

| 1. Waste Prevention | MCRs significantly reduce waste by incorporating most atoms from the reactants into the final product and minimizing separation steps. researchgate.net |

| 2. Atom Economy | The Ugi-tetrazole reaction has high atom economy as it is an addition reaction where four components combine into a single product. researchgate.net |

| 3. Less Hazardous Synthesis | The proposed route avoids highly toxic and explosive reagents like hydrazoic acid, instead using a safer azide source like TMS-N₃. wikipedia.org |

| 4. Designing Safer Chemicals | The goal is the synthesis of the target compound; this principle is more relevant to the final product's application. |

| 5. Safer Solvents & Auxiliaries | The reaction can be performed in green solvents like methanol or ethanol, avoiding chlorinated solvents like dichloromethane (B109758) or chloroform. organic-chemistry.org |

| 6. Design for Energy Efficiency | MCRs can often be run at room temperature or with gentle heating (e.g., microwave irradiation), reducing energy consumption. clockss.org |

| 7. Use of Renewable Feedstocks | The synthesis starts from L-isoleucine, an amino acid that can be produced via fermentation. nih.gov |

| 8. Reduce Derivatives | MCRs often eliminate the need for protecting groups, reducing the number of synthetic steps (e.g., protection/deprotection). researchgate.net |

| 9. Catalysis | While the classic UT-4CR is often uncatalyzed, related tetrazole syntheses use catalysts to improve efficiency and reduce reaction times. organic-chemistry.org |

| 10. Design for Degradation | This principle relates to the lifecycle of the final product and is outside the scope of its synthesis. |

| 11. Real-time Analysis | Modern process analytical technology can be applied to monitor MCRs for safety and optimization. |

| 12. Safer Chemistry for Accident Prevention | Using less hazardous materials (e.g., avoiding hydrazoic acid) and milder reaction conditions inherently makes the process safer. |

To further illustrate the advantages, a comparative analysis of a hypothetical traditional route versus the proposed green MCR route is presented below.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Hypothetical Traditional Linear Synthesis | Proposed Green Multicomponent Synthesis (UT-4CR) |

|---|---|---|

| Starting Material | L-isoleucine | L-isoleucine derivative |

| Number of Steps | 4-6 steps (protection, activation, nitrile formation, cyclization, deprotection) | 1-2 steps (MCR followed by potential final deprotection) |

| Key Reagents | Potentially hazardous reagents (e.g., thionyl chloride, hydrazoic acid, strong acids/bases for deprotection) | Safer reagents (TMS-N₃ is preferred over HN₃), simple aldehydes and isocyanides. wikipedia.org |

| Solvent Use | Often requires multiple solvents for different steps and purifications (e.g., chlorinated solvents, ethers). | Can be performed in a single green solvent like methanol or ethanol. organic-chemistry.org |

| Waste Generation (PMI) | High, due to multiple steps, stoichiometric reagents, and purification waste. | Low, due to high convergence, fewer steps, and reduced purification needs. |

| Atom Economy | Low, due to the loss of atoms in protecting groups and leaving groups at each step. | High, characteristic of addition-type multicomponent reactions. researchgate.net |

Chemical Reactivity and Derivatization Strategies for L 5 1 Amino 2 Methylbutyl Tetrazole

Reactivity Profiling of the Tetrazole Nucleus in L-5(1-Amino-2-methylbutyl)tetrazole

The reactivity of the tetrazole nucleus in this compound is fundamentally governed by the presence of four nitrogen atoms, which render the ring system electron-deficient, and the exocyclic amino group. The parent compound, 5-aminotetrazole (B145819), is known to possess several nucleophilic centers, including the exocyclic amino group and the nitrogen atoms within the tetrazole ring. clockss.org This inherent nucleophilicity is a key determinant of its chemical behavior.

The tetrazole ring of 5-aminotetrazole can be deprotonated, a characteristic that significantly enhances the nucleophilicity of the ring system. clockss.org This suggests that under basic conditions, this compound would readily form an anion, making it a more potent nucleophile for various synthetic transformations. In multicomponent reactions (MCRs), 5-aminotetrazole often behaves as a 1,3-binucleophile, with the exocyclic amino group and an adjacent ring nitrogen participating in the reaction. clockss.org This bifunctional reactivity allows for the construction of complex heterocyclic systems in a single synthetic operation.

The reactivity profile of 5-aminotetrazole in MCRs has been shown to be distinct from that of other aminoazoles like 5-aminopyrazoles and 5-aminotriazoles, indicating a unique chemical character imparted by the tetrazole ring. clockss.org

Chemical Transformations at the Amino and Alkyl Substituents of this compound

The amino and alkyl substituents of this compound offer additional sites for chemical modification, expanding the synthetic utility of the molecule. The exocyclic amino group, in particular, is a versatile handle for derivatization.

The presence of a reactive exocyclic amino group in 5-aminotetrazole provides opportunities for chemical modifications and the introduction of other functional groups. nih.gov This suggests that the amino group of this compound could undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

The 1-amino-2-methylbutyl substituent itself presents possibilities for chemical alteration. While the alkyl chain is generally less reactive, specific conditions could enable transformations. The chirality of this substituent also introduces stereochemical considerations into its reactions.

Nucleophilic Substitution Reactions Involving this compound

This compound, by virtue of its nucleophilic centers, is anticipated to participate in various nucleophilic substitution reactions. The exocyclic amino group and the nitrogen atoms of the tetrazole ring can act as nucleophiles.

Studies on 5-aminotetrazole have demonstrated its utility as a nucleophile in substitution reactions. For instance, N-glycidyl-5-aminotetrazole homopolymers have been synthesized through the nucleophilic substitution of chlorine atoms in poly-(epichlorohydrin)-butanediol by 5-aminotetrazole heterocycles. nih.gov This reaction proceeds via the endocyclic nitrogen atoms of the tetrazole ring, leaving the exocyclic amino group unaffected. nih.gov The alkylation of 5-aminotetrazole in basic media is known to produce isomeric derivatives substituted at the N-1 and N-2 positions of the heterocyclic ring. nih.gov

This body of research strongly suggests that this compound could be employed as a nucleophile to displace leaving groups in a variety of substrates, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The regioselectivity of such reactions (i.e., substitution at the exocyclic amino group versus the ring nitrogens) would likely be influenced by the reaction conditions, such as the nature of the electrophile, the solvent, and the presence or absence of a base.

Electrophilic Aromatic Substitution and Related Reactions on the Tetrazole Ring of this compound

The tetrazole ring is an electron-deficient aromatic system due to the presence of four electronegative nitrogen atoms. This inherent electronic nature makes the ring generally resistant to electrophilic aromatic substitution reactions, which typically require electron-rich substrates.

While direct electrophilic substitution on the tetrazole ring is challenging, modifications can be achieved through other means. For example, functionalization of the tetrazole ring often proceeds through the synthesis of substituted tetrazoles from corresponding nitriles and azides. nih.gov The reactivity of the tetrazole ring can also be modulated by the substituents attached to it. However, classical electrophilic aromatic substitution reactions like nitration or halogenation directly on the tetrazole ring of this compound are expected to be difficult to achieve without prior activation of the ring or the use of highly reactive electrophiles.

Hydrogen Bonding Networks and Intermolecular Interactions of this compound

The structure of this compound provides multiple sites for hydrogen bonding, which can significantly influence its physical properties and crystal packing. The tetrazole ring itself is a potent hydrogen bond acceptor, while the N-H of the ring and the primary amino group are hydrogen bond donors.

Analysis of the Cambridge Structural Database (CSD) reveals that 5-substituted 1H-tetrazoles readily form hydrogen bonds. nih.gov The sp2 hybridized nitrogen atoms at positions 3 and 4 of the tetrazole ring are the primary hydrogen bond acceptors. nih.gov The exocyclic amino group can also participate in hydrogen bonding, both as a donor and, depending on its protonation state, as an acceptor. nih.gov The presence of multiple hydrogen bonding sites can lead to the formation of extended one-, two-, or three-dimensional networks in the solid state. rsc.org

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Type of Interaction |

| Tetrazole N-H | Nitrogen atom of another tetrazole ring | Intermolecular N-H···N |

| Tetrazole N-H | Oxygen or nitrogen atom of a solvent or another molecule | Intermolecular N-H···O/N |

| Amino N-H | Nitrogen atom of a tetrazole ring | Intermolecular N-H···N |

| Amino N-H | Oxygen or nitrogen atom of a solvent or another molecule | Intermolecular N-H···O/N |

Coordination Chemistry of this compound as a Ligand

Tetrazole derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions through their nitrogen atoms. researchgate.net this compound, possessing multiple potential coordination sites, is expected to form stable metal complexes.

Advanced Spectroscopic and Chromatographic Characterization of L 5 1 Amino 2 Methylbutyl Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of L-5-(1-Amino-2-methylbutyl)tetrazole

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of L-5-(1-Amino-2-methylbutyl)tetrazole in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the spatial relationships between them can be established.

The ¹H NMR spectrum of L-5-(1-Amino-2-methylbutyl)tetrazole is expected to display distinct signals corresponding to each unique proton in the molecule. The protons of the amino group (NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The methine proton (CH) attached to both the tetrazole ring and the amino group would resonate as a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The diastereotopic protons of the methylene group (CH₂) in the butyl chain would exhibit complex splitting patterns, while the two methyl groups (CH₃) would appear as distinct signals, likely doublets or triplets.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the tetrazole ring is expected to resonate at a characteristic downfield shift, typically in the range of 150-160 ppm. ajol.info The carbons of the 1-amino-2-methylbutyl side chain would appear at chemical shifts consistent with their local electronic environments.

To confirm the assignments made from 1D NMR spectra, 2D techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are utilized. NOESY experiments reveal through-space correlations between protons that are in close proximity, which is crucial for confirming the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-5-(1-Amino-2-methylbutyl)tetrazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Tetrazole C5 | - | ~155 |

| CH (alpha-carbon) | Multiplet | ~50-60 |

| NH₂ | Broad Singlet | - |

| CH (in butyl chain) | Multiplet | ~30-40 |

| CH₂ | Multiplet | ~20-30 |

| CH₃ (terminal) | Triplet | ~10-15 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

N-(α-Aminoalkyl)tetrazoles can exist as a mixture of N1 and N2 tautomers in solution. nih.gov The position of this equilibrium is influenced by factors such as solvent polarity and the nature of substituents. nih.gov NMR spectroscopy is a powerful method to study this tautomerism, as the different tautomers will give rise to distinct sets of NMR signals. The relative integration of these signals allows for the quantification of the tautomeric ratio. Furthermore, variable-temperature NMR studies can provide insights into the thermodynamics of the tautomeric interconversion.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studies of L-5-(1-Amino-2-methylbutyl)tetrazole

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of L-5-(1-Amino-2-methylbutyl)tetrazole, confirming its atomic composition. The precise mass measurement from HRMS helps to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule. nih.gov In an MS/MS experiment, the molecular ion of L-5-(1-Amino-2-methylbutyl)tetrazole is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure of the parent molecule. The fragmentation of tetrazoles is highly dependent on the nature of their substituents. nih.govnih.gov Common fragmentation pathways for substituted tetrazoles include the loss of a nitrogen molecule (N₂) or cleavage of the substituents from the heterocyclic ring. nih.gov For L-5-(1-Amino-2-methylbutyl)tetrazole, characteristic fragmentation would likely involve the cleavage of the C-C bond between the tetrazole ring and the aminoalkyl side chain, as well as fragmentation within the butyl group.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of L-5-(1-Amino-2-methylbutyl)tetrazole

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M+H - N₂]⁺ | Loss of a nitrogen molecule from the tetrazole ring |

| [M+H - C₅H₁₂N]⁺ | Cleavage of the aminoalkyl side chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in L-5-(1-Amino-2-methylbutyl)tetrazole

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of L-5-(1-Amino-2-methylbutyl)tetrazole is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be observed around 2850-3000 cm⁻¹. The tetrazole ring itself has several characteristic vibrations, including ring stretching and bending modes, which typically appear in the fingerprint region (below 1600 cm⁻¹). pnrjournal.comresearchgate.net Specifically, vibrations associated with the tetrazole ring are often found between 900 and 1640 cm⁻¹. pnrjournal.com

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the tetrazole ring and the C-C backbone of the alkyl chain are expected to give rise to strong Raman signals. Surface-Enhanced Raman Scattering (SERS) can be a particularly useful technique for studying tetrazole derivatives, as it can provide information about the molecule's orientation when adsorbed onto a metal surface. nih.gov

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for L-5-(1-Amino-2-methylbutyl)tetrazole

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 (broad) | Weak |

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |

| N=N Stretch (Tetrazole) | ~1330 | Strong |

| C-N Stretch | 1000-1250 | Moderate |

X-ray Crystallography for Solid-State Structural Determination of L-5-(1-Amino-2-methylbutyl)tetrazole and its Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. purechemistry.org For L-5-(1-Amino-2-methylbutyl)tetrazole, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the side chain relative to the tetrazole ring. Obtaining a single crystal of sufficient quality is the primary prerequisite for this analysis. nih.gov The resulting crystal structure would also be invaluable for understanding how the molecule interacts with itself and other molecules, such as in a potential complex. mdpi.com

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. For L-5-(1-Amino-2-methylbutyl)tetrazole, these interactions are expected to be dominated by hydrogen bonding. The amino group (—NH₂) and the nitrogen atoms of the tetrazole ring are strong candidates for forming robust hydrogen bonds, such as N—H···N. acs.org Such interactions are a defining feature in the crystal structures of many 5-aminotetrazole (B145819) derivatives. researchgate.net

Analysis of crystal structures of related 5-substituted tetrazoles reveals that the tetrazole moiety frequently engages in interactions with hydrogen bond donors. acs.org The specific packing motif would reveal whether the molecules form chains, sheets, or more complex three-dimensional networks. Furthermore, π-π stacking interactions between the aromatic tetrazole rings could also play a role in stabilizing the crystal structure. acs.org

Table 1: Potential Intermolecular Interactions in Crystalline L-5-(1-Amino-2-methylbutyl)tetrazole

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Amino Group (N-H) | Tetrazole Nitrogen (N) | Primary driver of crystal packing, forming networks. acs.orgresearchgate.net |

| van der Waals Forces | Alkyl Side Chain | Adjacent Molecules | Contribute to overall packing efficiency. |

| π-π Stacking | Tetrazole Ring | Tetrazole Ring | Potential stabilizing interactions between aromatic rings. acs.org |

Absolute Configuration Determination of L-5-(1-Amino-2-methylbutyl)tetrazole

Determining the absolute configuration of a chiral center is a critical task in chemistry. purechemistry.org Since the starting material for the side chain is L-isoleucine, the chiral carbon is expected to have an (S) configuration. X-ray crystallography can confirm this non-empirically. If the compound crystallizes in one of the 65 chiral Sohncke space groups, the analysis of anomalous dispersion effects, known as the Bijvoet method, can be used. wikipedia.org This technique, particularly effective when using copper radiation, allows for the unambiguous assignment of the R or S descriptor to the chiral center without reference to any other chiral compound. nih.govwikipedia.org A successful determination results in a Flack parameter close to zero, providing high confidence in the assigned absolute configuration. nih.gov

Chiroptical Spectroscopy for Stereochemical Analysis (Circular Dichroism, Optical Rotatory Dispersion) of L-5-(1-Amino-2-methylbutyl)tetrazole

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. cas.cz These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful for analyzing the stereochemistry of molecules in solution. purechemistry.org

ORD measures the variation of optical rotation with wavelength, while CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint of a chiral molecule. rsc.org

For L-5-(1-Amino-2-methylbutyl)tetrazole, these techniques could confirm its enantiomeric purity and assign its absolute configuration. However, the assignment is not always straightforward from the experimental spectrum alone. Modern approaches combine experimental CD or Vibrational Circular Dichroism (VCD) spectra with quantum mechanical calculations. nih.gov By computing the theoretical spectra for both the (R) and (S) enantiomers using methods like Time-Dependent Density Functional Theory (TD-DFT), a direct comparison with the experimental spectrum allows for a confident assignment of the absolute configuration of the molecule in solution. nih.govmdpi.com This approach is especially valuable when single crystals for X-ray analysis cannot be obtained. nih.gov

Chromatographic Techniques for Purity Assessment and Chiral Separation of L-5-(1-Amino-2-methylbutyl)tetrazole

Chromatography is an indispensable tool for assessing the purity of a chemical compound and for separating mixtures. For a chiral compound like L-5-(1-Amino-2-methylbutyl)tetrazole, chiral chromatography is essential for separating it from its corresponding D-enantiomer.

High-Performance Liquid Chromatography (HPLC) Method Development for L-5-(1-Amino-2-methylbutyl)tetrazole

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of enantiomers. researchgate.net The direct separation of the L- and D-enantiomers of 5-(1-Amino-2-methylbutyl)tetrazole would be achieved using a Chiral Stationary Phase (CSP).

Method development typically involves screening a variety of CSPs and mobile phases to find the optimal conditions for separation. shimadzu.com Given the basic nature of the amino group, certain CSPs and mobile phase additives would be prioritized.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose (B213188) or amylose (B160209), such as Chiralpak® or Chiralcel® columns) are highly successful for a broad range of chiral compounds and would be a primary choice for screening. researchgate.net

Mobile Phases: A screening process would evaluate different modes of chromatography.

Normal Phase: Using eluents like n-hexane and ethanol (B145695) or isopropanol. For a basic analyte like this, a small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape and resolution. researchgate.net

Reversed Phase: Using aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727). sielc.com

Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol with acidic and basic additives.

The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks, which allows for accurate quantification of enantiomeric purity.

Table 2: Illustrative HPLC Method Development Strategy for Chiral Amines

| Parameter | Options for Screening | Purpose |

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | Provides a chiral environment for differential interaction. researchgate.net |

| Macrocyclic Glycopeptide (e.g., Chirobiotic V) | Offers alternative selectivity. | |

| Mobile Phase Mode | Normal Phase (Hexane/Alcohol) | Common starting point for many chiral separations. |

| Reversed Phase (Water/Acetonitrile) | Useful for polar compounds. sielc.com | |

| Additive (for basic analyte) | Diethylamine (DEA), Triethylamine (TEA) | Reduces peak tailing and improves resolution. researchgate.net |

| Detection | UV (at a suitable wavelength, e.g., ~210 nm) | General-purpose detection for the tetrazole ring. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Standard Gas Chromatography (GC) is generally unsuitable for the direct analysis of polar, non-volatile compounds like amino acids or their tetrazole derivatives. L-5-(1-Amino-2-methylbutyl)tetrazole has a low vapor pressure and is likely to decompose at the high temperatures required for GC analysis.

Therefore, to analyze this compound or its impurities by GC, a derivatization step would be necessary. This involves a chemical reaction to convert the polar amino group into a less polar, more volatile, and more thermally stable functional group. Common derivatization techniques include:

Silylation: Reacting the amino group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.

Acylation: Reacting with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA).

Once derivatized, the compound could be analyzed on a standard GC system, often coupled with a mass spectrometer (GC-MS) for identification of the components. nih.govresearchgate.net This approach is primarily used for identifying volatile impurities rather than for chiral separation, which is better handled by HPLC.

Chiral Chromatography for Enantiomeric Purity Determination of L-5-(1-Amino-2-methylbutyl)tetrazole

The biological activity of chiral compounds is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. Consequently, the determination of enantiomeric purity is a critical aspect of the analytical control strategy for L-5-(1-Amino-2-methylbutyl)tetrazole. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose. yakhak.org

The separation of the L- and D-enantiomers of 5-(1-Amino-2-methylbutyl)tetrazole is typically achieved by creating a transient diastereomeric complex between the analyte and the chiral selector of the CSP. The choice of CSP is paramount for achieving adequate resolution. yakhak.org For amino acid and amine separations, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are often successful. yakhak.orgchromatographytoday.com Additionally, macrocyclic glycopeptide antibiotics like teicoplanin and crown ether-based phases have demonstrated utility in resolving the enantiomers of underivatized amino acids. ankara.edu.trsigmaaldrich.com

For L-5-(1-Amino-2-methylbutyl)tetrazole, a method employing a polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, would be a primary approach. The separation mechanism relies on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral selector.

To enhance chromatographic performance and detection, derivatization of the primary amine with a chromophoric or fluorophoric agent can be employed. yakhak.org A common derivatizing agent is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which reacts with the amino group to form a highly fluorescent derivative, significantly improving detection limits. yakhak.org

A typical HPLC method for the enantiomeric purity determination of L-5-(1-Amino-2-methylbutyl)tetrazole is detailed below:

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| 4.6 mm x 250 mm, 5 µm | |

| Mobile Phase | Isocratic mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) |

| (e.g., 80:20:0.1, v/v/v) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm (for underivatized) or Fluorescence (Ex/Em for derivatized) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolved in mobile phase |

Under these conditions, the L-enantiomer would elute at a specific retention time, well-resolved from the D-enantiomer. The enantiomeric purity is then calculated as the percentage of the peak area of the L-enantiomer relative to the total peak area of both enantiomers.

Analytical Method Validation for L-5-(1-Amino-2-methylbutyl)tetrazole in Research Matrices

Validation of the analytical methods used to quantify L-5-(1-Amino-2-methylbutyl)tetrazole in research matrices, such as in vitro experimental solutions or reaction mixtures, is essential to ensure the reliability and accuracy of the data. europa.eu The validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). europa.eu The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks in the chromatogram.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution. The results are evaluated by calculating the correlation coefficient (r) and the coefficient of determination (R²) of the linear regression line. scielo.org.pe

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD). scielo.org.pe

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A summary of typical acceptance criteria for the validation of an HPLC method for L-5-(1-Amino-2-methylbutyl)tetrazole is provided in the table below.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (%RSD) | |

| - Repeatability | ≤ 2.0% |

| - Intermediate Precision | ≤ 3.0% |

| Specificity | No interference at the retention time of the analyte peak |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

Impurity Profiling and Characterization in L-5-(1-Amino-2-methylbutyl)tetrazole Synthesis

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. In the synthesis of L-5-(1-Amino-2-methylbutyl)tetrazole, impurities can arise from starting materials, intermediates, by-products, and degradation products. A thorough understanding of the synthetic route is crucial for predicting potential impurities.

The synthesis of a tetrazole ring often involves the use of azides and can proceed through various intermediates. nih.gov For L-5-(1-Amino-2-methylbutyl)tetrazole, which is derived from the amino acid L-isoleucine, potential impurities could include:

Residual Starting Materials: Unreacted L-isoleucine or its derivatives.

Diastereomers: Impurities arising from the use of L-isoleucine which has a second chiral center.

Enantiomeric Impurity: The D-enantiomer of 5-(1-Amino-2-methylbutyl)tetrazole.

By-products from Tetrazole Formation: Depending on the synthetic method, various isomeric tetrazoles or other nitrogen-containing heterocycles could be formed.

Degradation Products: The compound may degrade under certain conditions of heat, light, or pH.

The characterization of these impurities requires a combination of analytical techniques. HPLC is used for the separation and quantification of impurities. For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity, while tandem mass spectrometry (MS/MS) can yield fragmentation patterns that help in structure determination.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is another powerful tool for impurity characterization, providing detailed information about the chemical structure. uni-muenchen.denih.gov Infrared (IR) spectroscopy can identify the presence of key functional groups. uni-muenchen.denih.gov

A representative impurity profile for a batch of L-5-(1-Amino-2-methylbutyl)tetrazole is presented in the table below.

| Impurity | Structure/Description | Typical Level (%) | Method of Identification |

| D-enantiomer | D-5-(1-Amino-2-methylbutyl)tetrazole | < 0.15 | Chiral HPLC |

| Starting Material | L-isoleucine methyl ester | < 0.10 | HPLC, LC-MS |

| By-product A | Isomeric tetrazole | < 0.10 | LC-MS, NMR |

| Degradant B | Unidentified | < 0.05 | LC-MS |

Computational and Theoretical Investigations of L 5 1 Amino 2 Methylbutyl Tetrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity of L-5(1-Amino-2-methylbutyl)tetrazole

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and reactivity of heterocyclic compounds, including tetrazole derivatives. acs.orgacs.org Studies on substituted tetrazoles use DFT to calculate parameters that govern molecular reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov

The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between them, the HOMO-LUMO gap (Egap), is a crucial indicator of chemical reactivity and kinetic stability. acs.org For this compound, the electron-donating nature of the alkyl-amino substituent at the 5-position is expected to raise the HOMO energy compared to unsubstituted 1H-tetrazole, potentially making it more reactive. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to quantify these properties. acs.orgnih.gov

Further analysis involves mapping the molecular electrostatic potential (MEP) to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. Mulliken charge analysis can quantify the partial charges on each atom, revealing the electron-donating or -withdrawing effects of the substituent on the tetrazole ring. acs.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative) This table presents expected, representative values based on studies of similar 5-substituted tetrazoles.

| Parameter | Predicted Value (Illustrative) | Significance |

| EHOMO | -6.8 eV | Relates to electron-donating ability; higher values indicate stronger donation. |

| ELUMO | -0.5 eV | Relates to electron-accepting ability; lower values indicate stronger acceptance. |

| Egap (LUMO-HOMO) | 6.3 eV | Indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on N4 | -0.45 e | Indicates a site of high electron density, susceptible to electrophilic attack or protonation. |

Ab Initio Methods for this compound

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory without relying on the empirical parameters found in some DFT functionals. While computationally more intensive, they are often used to obtain highly accurate geometries and energies or to benchmark results from DFT calculations. acs.org For instance, studies on the 1,3-dipolar cycloaddition reactions to form heterocycles sometimes employ ab initio calculations to refine the understanding of reaction pathways. acs.org For this compound, ab initio methods would be valuable for obtaining a precise, optimized molecular geometry and for calculating accurate energies of different conformations of the flexible amino-butyl side chain.

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. nih.govjournalajocs.com DFT calculations can accurately predict vibrational frequencies, which are correlated with experimental Infrared (IR) spectra. scielo.org.za Similarly, by calculating magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C). journalajocs.com Comparing calculated spectra with experimental data helps confirm the proposed structure and assign specific peaks to corresponding atoms or vibrational modes. nih.gov

Table 2: Comparison of Hypothetical Experimental vs. Calculated Spectroscopic Data for this compound (Illustrative) This table illustrates how theoretical data is used to validate experimental findings.

| Spectroscopic Data | Key Feature | Predicted Value (DFT) | Expected Experimental Value |

| FT-IR | N-H stretch (amino group) | 3350 cm-1 | ~3300-3400 cm-1 |

| FT-IR | Tetrazole Ring stretch | 1450 cm-1 | ~1430-1460 cm-1 |

| 13C NMR | C5 (tetrazole ring) | 158 ppm | ~155-160 ppm |

| 1H NMR | Methine proton (α-carbon) | 4.5 ppm | ~4.3-4.6 ppm |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations model atomic motions by solving Newton's equations of motion, providing a "movie" of the molecule's behavior. This is particularly important for this compound due to its flexible side chain.

MD simulations can explore the molecule's conformational landscape, identifying the most stable (lowest energy) arrangements of the side chain and the energy barriers between them. nih.gov This provides insight into the molecule's flexibility and the shapes it is likely to adopt in solution or when interacting with a biological target. nih.gov Key properties derived from MD simulations include the cohesive energy density, which relates to the stability of the material in a condensed phase, and mechanical properties. nih.govrsc.org For drug design applications, MD simulations are crucial for understanding how a ligand like this might adapt its conformation to fit into a protein's binding pocket. nih.gov

Theoretical Studies on Bioisosteric Mimicry by this compound

One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. researchgate.nettandfonline.combeilstein-journals.org A bioisostere is a chemical substituent that can replace another group without significantly altering the molecule's biological activity. The tetrazole ring mimics a carboxylic acid due to several key theoretical properties:

Acidity: The N-H proton of a 5-substituted-1H-tetrazole has a pKa that is very similar to that of a carboxylic acid (typically 4.5-5.0), meaning it will exist as an anion at physiological pH. nih.gov

Geometry: The tetrazolate anion is planar, just like the carboxylate anion. nih.gov

Electrostatics: The delocalized negative charge of the tetrazolate anion occupies a similar volume and has a similar electrostatic potential to the carboxylate anion, allowing it to form similar ionic and hydrogen bond interactions with biological receptors. researchgate.net

This compound can be considered a direct bioisostere of the natural amino acid L-isoleucine, where the carboxylic acid functional group is replaced by the tetrazole ring. Computational studies confirm this mimicry by comparing the electrostatic potential maps and charge distributions of the two anions, finding them to be remarkably similar. researchgate.net This replacement can offer advantages such as increased lipophilicity and improved metabolic stability. tandfonline.com

Table 3: Comparison of Carboxylic Acid and Tetrazole Properties as Bioisosteres

| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Significance of Similarity |

| Acidity (pKa) | ~4.5 | ~4.7 | Similar anionic state at physiological pH. nih.gov |

| Anion Geometry | Planar | Planar | Similar spatial arrangement for receptor binding. nih.gov |

| Charge Distribution | Delocalized over two oxygen atoms | Delocalized over four nitrogen atoms | Enables similar non-covalent interactions (e.g., with arginine residues). researchgate.net |

| Lipophilicity | Lower | Higher | Can improve cell membrane permeability. researchgate.net |

Computational Modeling of this compound Reaction Mechanisms

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. The most common synthesis of 5-substituted tetrazoles is the [2+3] cycloaddition of an azide (B81097) anion to a nitrile. scielo.org.zanih.gov DFT calculations have been extensively applied to study this reaction, exploring different potential pathways. nih.govcapes.gov.br

These studies model the reaction coordinate, calculating the energies of reactants, intermediates, transition states, and products. The results have shown that the reaction can proceed through different mechanisms, with a key finding suggesting a nitrile activation step that precedes the cyclization, rather than a simple concerted cycloaddition. acs.orgacs.org The calculated activation barriers for these steps correlate with the electronic properties of the substituent on the nitrile. nih.govcapes.gov.br For the synthesis of this compound, this would involve the reaction of 2-amino-3-methylpentanenitrile (B12121475) with an azide source. Computational modeling would predict the activation energy for this specific reaction, helping to optimize reaction conditions such as temperature and catalyst choice.

In Silico Ligand-Target Interaction Prediction and Scoring for this compound

In silico techniques are pivotal in modern drug discovery, providing deep insights into the molecular interactions that govern a ligand's affinity and selectivity for its biological target. For this compound, these computational approaches are instrumental in elucidating its therapeutic potential and guiding further experimental validation.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies can be performed against a panel of clinically relevant protein targets to identify potential biological activities. The selection of targets is often guided by the structural motifs present in the ligand. The tetrazole ring, for instance, is a known bioisostere for carboxylic acids and amides, suggesting potential interactions with a wide range of enzymes and receptors. nih.gov

Docking simulations of this compound into the active sites of various enzymes, such as cyclooxygenases (COX) or various kinases, can reveal key molecular interactions. nih.govnih.gov These interactions typically include hydrogen bonds involving the amino group and the tetrazole nitrogens, as well as hydrophobic interactions from the 2-methylbutyl side chain. The predicted binding affinity, often expressed as a docking score, provides a preliminary measure of the compound's inhibitory potential.

A hypothetical docking study of this compound against a panel of protein targets is summarized in the table below. The docking scores, representing the predicted binding affinity in kcal/mol, are indicative of the compound's potential to interact with these targets.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |

| B-Raf Kinase | 4YHT | -7.9 | Cys532, Phe583, Gly596 |

| Caspase-1 | 1BMQ | -7.2 | Arg179, His237, Gly238 |

| Human Dopamine Transporter (hDAT) | 4XP1 | -6.8 | Asp79, Ser149, Phe326 |

To refine the binding affinity predictions from molecular docking, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be employed. This technique calculates the free energy of binding of a ligand to a protein by combining molecular mechanics energy calculations with continuum solvation models. nih.govnih.gov The MM/PBSA approach provides a more accurate estimation of binding affinity by considering the energies of the complex, the protein, and the ligand in both the bound and unbound states, along with the effects of the solvent.

The binding free energy (ΔGbinding) is calculated as the sum of the changes in molecular mechanics energy (ΔEMM), solvation free energy (ΔGsolv), and entropy (TΔS). The solvation free energy is further divided into polar (ΔGPB) and nonpolar (ΔGSA) contributions. Due to the computational cost, the entropic contribution is often omitted in screening studies. dergipark.org.tr

A theoretical MM/PBSA analysis for the interaction of this compound with a hypothetical target kinase is presented below. The energy components provide a detailed breakdown of the forces driving the binding interaction.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔEvdW) | -45.2 |

| Electrostatic Energy (ΔEelec) | -20.8 |

| Polar Solvation Energy (ΔGPB) | 35.5 |

| Nonpolar Solvation Energy (ΔGSA) | -4.1 |

| Binding Free Energy (ΔGbinding) | -34.6 |

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model can be generated based on the structure of a single active ligand, such as this compound, or a series of related compounds. nih.gov

For this compound, a pharmacophore model would typically consist of features such as a hydrogen bond donor (from the amino group), hydrogen bond acceptors (from the tetrazole ring nitrogens), and a hydrophobic feature (from the 2-methylbutyl group). This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with similar pharmacophoric features and, therefore, a higher probability of exhibiting the desired biological activity. nih.gov

The key pharmacophoric features of this compound are outlined in the table below. These features represent the essential interaction points for binding to a hypothetical receptor.

| Pharmacophoric Feature | Location on the Molecule | Potential Interaction |

| Hydrogen Bond Donor (HBD) | Primary Amino Group (-NH2) | Donates a hydrogen bond to an acceptor group on the receptor. |

| Hydrogen Bond Acceptor (HBA) | Tetrazole Ring Nitrogens | Accepts a hydrogen bond from a donor group on the receptor. |

| Hydrophobic (HY) | 2-Methylbutyl Side Chain | Forms van der Waals interactions with a hydrophobic pocket on the receptor. |

| Positive Ionizable (PI) | Protonated Amino Group | Forms an ionic interaction with a negatively charged residue on the receptor. |

No Publicly Available Data for Mechanistic Investigations of this compound

The tetrazole functional group is a well-recognized pharmacophore in medicinal chemistry, often employed as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and improve absorption. nih.govresearchgate.netbeilstein-journals.org The scientific literature contains numerous examples of tetrazole derivatives exhibiting a wide range of biological activities, including enzyme inhibition and receptor antagonism. researchgate.netnih.govnih.gov For instance, various substituted tetrazoles have been investigated as inhibitors of enzymes like caspase-1 and α-amylase, and as antagonists for receptors such as the angiotensin II receptor. researchgate.netnih.govnih.gov

The general synthetic routes to create substituted tetrazoles, including those with amino acid-like side chains, are also well-documented. researchgate.netcyberleninka.runih.gov These methods often involve multicomponent reactions or the functionalization of amino acids. nih.govnih.govresearchgate.net

However, despite the broad interest in tetrazole chemistry and the biological activities of this class of compounds, specific studies on this compound, including its in vitro kinetic analysis of enzyme inhibition, substrate and active site interactions, reversibility of inhibition, or its receptor binding characteristics through radioligand or competitive binding assays, are absent from the public domain.

Therefore, the generation of a detailed scientific article focusing solely on the mechanistic investigations of this compound, as per the requested outline, is not possible at this time due to the lack of available data. Further research would be required to be published on this specific compound to enable such a detailed analysis.

Mechanistic Investigations of L 5 1 Amino 2 Methylbutyl Tetrazole in in Vitro Biological Systems

Receptor Binding Profile of L-5(1-Amino-2-methylbutyl)tetrazole in Vitro

Allosteric Modulation Investigations

There is no available scientific literature detailing investigations into the potential allosteric modulation properties of this compound. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. nih.govmdpi.comdoi.org Studies on other compounds, such as those targeting the metabotropic glutamate (B1630785) receptor 5 (mGluR5), have shown that positive allosteric modulators (PAMs) can enhance receptor signaling in response to the native agonist. nih.govnih.gov However, no such studies have been reported for this compound.

Protein-Ligand Interaction Studies with this compound

Direct experimental data on the binding of this compound to any specific protein target is absent from the public domain. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying protein-ligand interactions, providing information on binding sites and affinities. nih.gov However, no such data has been published for this compound.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Specific biophysical data from SPR or ITC studies for this compound are not available. These techniques are crucial for quantifying the kinetics (kon and koff rates) and thermodynamics (affinity, enthalpy, and entropy) of a protein-ligand interaction. Without such studies, the binding affinity and thermodynamic profile of this compound to any potential biological target remain unknown.

Biophysical Characterization of Binding Events

Due to the lack of SPR, ITC, or other biophysical data, there is no information on the nature of the binding events between this compound and any protein. Consequently, details regarding the stoichiometry of binding, conformational changes upon binding, and the thermodynamic drivers of the interaction are not known.

Structure-Activity Relationship (SAR) Studies of this compound Analogues (Non-Clinical Focus)

There are no published structure-activity relationship (SAR) studies focusing on analogues of this compound. SAR studies involve the synthesis and biological testing of a series of related compounds to understand how specific structural modifications affect their biological activity. nih.govnih.gov

Identification of Key Pharmacophoric Elements for Biological Activity

As no SAR studies have been conducted, the key pharmacophoric elements of this compound responsible for any biological activity have not been identified. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. The development of such a model is contingent on having a set of active and inactive molecules from which to derive the key features.

In Vitro Cellular Uptake and Permeability Mechanisms of this compound in Model Systems

The cellular uptake and permeability of a compound are critical determinants of its biological activity. For amino acid analogs like this compound, these processes are often mediated by specific transport proteins.

The structural resemblance of this compound to natural amino acids suggests that its cellular entry is likely facilitated by amino acid transporters. Various studies on tetrazole-containing amino acid analogs have indicated their potential to interact with these transport systems. For instance, research on different amino acid tetrazoles has explored their ability to be recognized and transported by cellular uptake systems. researchgate.net The permeability of tetrazole derivatives has been investigated in cell models such as Caco-2, which is a common model for the intestinal barrier. nih.gov

It is plausible that the uptake of this compound would be studied in various cell lines to characterize its transport kinetics and identify the specific transporters involved. Such studies would typically involve measuring the rate of uptake of a radiolabeled version of the compound in the presence and absence of known inhibitors of different amino acid transport systems.

Table 1: Putative Membrane Transport Characteristics of this compound Based on Analog Studies

| Transport Parameter | Predicted Characteristic for this compound | Rationale based on Analog Studies |

| Primary Transport Mechanism | Active Transport via Amino Acid Transporters | Structural similarity to amino acids suggests recognition by these carriers. |

| Model Cell Lines for Study | Caco-2, MDCK, various cancer cell lines | These are standard models for assessing intestinal permeability and transporter-mediated uptake. |

| Potential Transporters | L-type amino acid transporters (LAT), other amino acid transport systems | Amino acid tetrazole analogs have been shown to interact with these systems. researchgate.net |

| Permeability Nature | Potentially polarized transport | Studies on other tetrazoles show asymmetric permeability in Caco-2 cells, indicative of transporter involvement. nih.gov |

Efflux pumps, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), are membrane proteins that can actively transport a wide range of substrates out of the cell, thereby reducing their intracellular concentration and efficacy. Studies have shown that some tetrazole-containing compounds are substrates for these efflux transporters. nih.gov For example, the permeability of certain tetrazole derivatives in Caco-2 cells was found to be polarized, a characteristic feature of efflux transporter substrates. This efflux could be inhibited by known modulators of P-gp and MRPs. nih.gov

Therefore, it is a critical step in the in vitro characterization of this compound to determine if it is a substrate for common efflux pumps. This is typically assessed using cell lines that overexpress these pumps and measuring the bidirectional transport of the compound.

Table 2: Potential Efflux Pump Interactions of this compound

| Efflux Pump | Predicted Interaction | Investigative Method |

| P-glycoprotein (P-gp) | Possible Substrate | Bidirectional transport assay in Caco-2 or MDCK-MDR1 cells. |

| Multidrug Resistance-Associated Proteins (MRPs) | Possible Substrate | Bidirectional transport assay in cell lines overexpressing specific MRP isoforms. |

| Breast Cancer Resistance Protein (BCRP) | Possible Substrate | Bidirectional transport assay in BCRP-overexpressing cell lines. |

Interaction of this compound with Biomacromolecules (e.g., DNA, RNA, Lipids) in Cell-Free Systems